molecular formula C3H6ClFO4S2 B12354967 3-(Chlorosulfonyl)propane-1-sulfonyl fluoride

3-(Chlorosulfonyl)propane-1-sulfonyl fluoride

Cat. No.: B12354967
M. Wt: 224.7 g/mol
InChI Key: QYMPXFWYIPVYNF-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)propane-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H6ClFO4S2 It is characterized by the presence of both chlorosulfonyl and sulfonyl fluoride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)propane-1-sulfonyl fluoride typically involves the reaction of propane-1,3-diol with chlorosulfonic acid and sulfuryl fluoride. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)propane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and hydrochloric acid.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide or other derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Amines: For substitution reactions to form sulfonamides.

    Alcohols: For substitution reactions to form sulfonate esters.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Chlorosulfonyl)propane-1-sulfonyl fluoride has several applications in scientific research:

    Biology: The compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 3-(Chlorosulfonyl)propane-1-sulfonyl fluoride exerts its effects involves the reactivity of its functional groups. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl fluoride group is also reactive and can participate in various chemical transformations, contributing to the compound’s versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

    3-(Chlorosulfonyl)benzenesulfonyl fluoride: Similar in structure but with a benzene ring instead of a propane chain.

    Sulfonyl chlorides: Compounds with similar reactivity but lacking the fluoride group.

    Sulfonyl fluorides: Compounds with similar reactivity but lacking the chlorosulfonyl group.

Uniqueness

3-(Chlorosulfonyl)propane-1-sulfonyl fluoride is unique due to the presence of both chlorosulfonyl and sulfonyl fluoride groups, which confer distinct reactivity and versatility. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler sulfonyl chlorides or fluorides.

Properties

IUPAC Name

3-chlorosulfonylpropane-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClFO4S2/c4-10(6,7)2-1-3-11(5,8)9/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMPXFWYIPVYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClFO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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